1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione
Description
1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a synthetic small molecule characterized by a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring via a methyl group. The azetidine moiety is further substituted with a propanoyl chain bearing a 4-(trifluoromethyl)phenyl group. While direct evidence of its synthesis or application is absent in the provided materials, its structural analogs (e.g., pyrrolidine derivatives, trifluoromethyl-containing pesticides) hint at possible biological activity and physicochemical properties .
Properties
IUPAC Name |
1-[[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c19-18(20,21)14-4-1-12(2-5-14)3-6-15(24)22-9-13(10-22)11-23-16(25)7-8-17(23)26/h1-2,4-5,13H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGQGOUIHZUSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a pyrrolidine derivative with promising biological activities. This article reviews its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrrolidine ring and a trifluoromethylphenyl group, which are critical for its biological activity.
Research indicates that this compound acts primarily as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. Inhibition of IDO can lead to increased levels of tryptophan and downstream metabolites that may enhance immune responses and have anticancer effects .
Key Mechanism:
- Inhibition of IDO : This action may contribute to its potential in treating various cancers by modulating immune responses and promoting T-cell activation.
Anticancer Activity
The compound has been studied for its anticancer properties. Its ability to inhibit IDO suggests potential use in cancer therapies, particularly for tumors that exploit the kynurenine pathway to evade immune detection .
Anticonvulsant Activity
A related study evaluated pyrrolidine derivatives for anticonvulsant activity. The presence of the pyrrolidine-2,5-dione core was identified as crucial for anticonvulsant efficacy, indicating that similar derivatives may exhibit beneficial effects in seizure models .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | IDO inhibition | |
| Anticonvulsant | Modulation of sodium channels | |
| Anti-inflammatory | Cytokine modulation |
Research Highlights
- IDO Inhibition : The compound has shown significant inhibitory effects on IDO activity, leading to enhanced immune responses in preclinical models of cancer .
- Anticonvulsant Studies : In animal models, derivatives similar to this compound demonstrated significant activity against seizures induced by maximal electroshock (MES), suggesting a role in epilepsy treatment .
- Safety Profile : Initial toxicity studies indicated that at lower concentrations, the compound did not induce apoptosis or necrosis in primary blood mononuclear cells (PBMCs), highlighting a favorable safety profile at therapeutic doses .
Scientific Research Applications
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxic activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Inhibition of HDACs; cell cycle arrest |
| HeLa (Cervical) | 0.50 | Induction of apoptosis |
| A549 (Lung) | 0.45 | Disruption of mitochondrial function |
Case Studies
MCF-7 Breast Cancer Cells : In vitro studies showed that the compound significantly inhibits the growth of MCF-7 cells with an IC50 value of 0.28 µM. The mechanism involves HDAC inhibition, leading to increased acetylation of histones and altered gene expression favoring apoptosis.
HeLa Cervical Cancer Cells : The compound demonstrated efficacy against HeLa cells with an IC50 value of 0.50 µM, resulting in cell cycle arrest at the G2/M phase and induction of apoptotic pathways.
A549 Lung Cancer Cells : In A549 cells, the compound exhibited an IC50 value of 0.45 µM, indicating potent effects on lung cancer proliferation through mitochondrial disruption.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the compound's therapeutic potential. Preliminary data suggest moderate absorption and distribution characteristics, although further studies are necessary to assess its bioavailability and metabolic pathways.
Summary of Pharmacokinetic Properties
| Property | Description |
|---|---|
| Absorption | Moderate |
| Distribution | Moderate |
| Metabolism | Under investigation |
| Bioavailability | Needs further evaluation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining strained azetidine, succinimide, and trifluoromethylphenyl motifs. Below is a comparative analysis with three analogs:
Pyrrolidine-2,5-dione Derivatives
The compound 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate () shares the pyrrolidine-2,5-dione core but diverges in substituents:
- Functional Groups: Cyano, tert-butylphenyl, and ester groups dominate, contrasting with the azetidine and trifluoromethylphenyl in the target compound.
- Physicochemical Properties: The tert-butyl group enhances steric bulk, while cyano/ester groups increase polarity. In contrast, the trifluoromethyl group in the target compound likely improves lipophilicity and metabolic resistance .
- Synthesis: Both compounds may involve multi-step reactions.
Fluridone (1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone)
Fluridone (), a herbicide, shares the trifluoromethylphenyl group but replaces pyrrolidine-2,5-dione with a pyridinone ring:
- Bioactivity: Fluridone inhibits carotenoid biosynthesis, a mechanism tied to its pyridinone structure. The target compound’s succinimide core may confer distinct biological targets (e.g., enzyme inhibition via cyclic imide interactions).
- Solubility: Pyridinone’s aromaticity may reduce solubility compared to the target compound’s azetidine-pyrrolidine hybrid, though the trifluoromethyl group in both compounds counterbalances this by increasing hydrophobicity .
Chalcone Flavonoid Derivatives
discusses 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, a chalcone flavonoid. While structurally distinct, its evaluation framework (e.g., substituent effects on bioactivity) is relevant:
- Substituent Impact : The chalcone’s hydroxyl and pyridine groups enhance hydrogen bonding and π-π stacking, whereas the target compound’s azetidine and trifluoromethylphenyl may prioritize hydrophobic interactions and conformational rigidity .
Comparative Data Table
Research Findings and Implications
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione, and what methodological considerations are critical for yield optimization?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine ring via cyclization reactions, often using a base like triethylamine to facilitate nucleophilic substitution (e.g., reacting sulfonyl chlorides with azetidine precursors) .
- Step 2 : Functionalization of the azetidine ring with a trifluoromethylphenylpropanoyl group. This may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or acyl transfer reactions under anhydrous conditions .
- Step 3 : Introduction of the pyrrolidine-2,5-dione moiety via nucleophilic substitution or reductive amination.
- Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity but may require rigorous drying.
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) must be stabilized with ligands to prevent deactivation .
- Yield Optimization : Monitor intermediates via TLC/HPLC and employ column chromatography for purification .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of:
- Spectroscopic Methods : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; FT-IR for functional group verification (e.g., carbonyl stretches at ~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, critical for distinguishing trifluoromethyl groups.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguities in bond angles/geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Answer : Contradictions often arise from:
- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) alter compound solubility and stability. Standardize protocols using buffers like ammonium acetate (pH 6.5) .
- Metabolic Interference : Screen for off-target interactions using proteomic profiling or siRNA knockdowns.
- Impurity Effects : Validate purity (>95%) via HPLC and quantify degradation products under stress conditions (e.g., light, heat) .
- Methodological Fixes :
- Use isogenic cell lines to control genetic variability.
- Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm activity .
Q. What computational strategies are effective in predicting the binding modes of this compound with biological targets?
- Answer :
- Molecular Docking : Use software like AutoDock Vina with force fields (e.g., AMBER) to model interactions with targets like kinases or GPCRs. Validate docking poses with MD simulations (100+ ns trajectories) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the pyrrolidine-dione ring) using Schrödinger Phase.
- Free Energy Calculations : MM/GBSA or FEP+ quantify binding energies, prioritizing analogs with improved ΔG .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Answer :
- Core Modifications :
| Position | Modification | Impact |
|---|---|---|
| Azetidine C-3 | Methyl → Ethyl substitution | Alters steric bulk and target selectivity |
| Trifluoromethylphenyl | Replace with pyridyl | Enhances solubility and π-π stacking |
- Methodology :
- Synthesize analogs via parallel synthesis (e.g., 96-well plate format) .
- Test in vitro/in vivo for ADMET properties: Microsomal stability assays, logP measurements, and hERG inhibition screening .
Methodological Considerations for Experimental Design
Q. What experimental frameworks are robust for studying environmental fate or biodegradation of this compound?
- Answer :
- OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) to assess mineralization in aqueous systems .
- Mass Balance Studies : Use ¹⁴C-labeled compound to track distribution in soil/water compartments.
- Advanced Analytics : LC-MS/MS quantifies degradation products; QSAR models predict ecotoxicity .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Answer :
- Solvent Screening : Use vapor diffusion with PEG-based precipitants.
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing.
- Data Collection : Utilize synchrotron radiation for high-resolution datasets (≤1.0 Å) and SHELXD for phase solving .
Data Contradiction Analysis Framework
- Example : Discrepancies in IC₅₀ values across studies may stem from:
- Cell Permeability Differences : Use Caco-2 monolayer assays to quantify transport efficiency.
- Protein Binding : Measure free fraction via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
